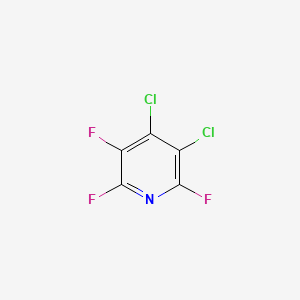

3,4-Dichloro-2,5,6-trifluoropyridine

概要

説明

3,4-Dichloro-2,5,6-trifluoropyridine is a halide- and amine-substituted aromatic compound . It is a colorless liquid that is insoluble in water and denser than water .

Synthesis Analysis

The solid phase mid FTIR and FT-Raman spectra of 3,5-dichloro-2,4,6-trifluoropyridine have been recorded in the region of 3500-100 cm -1 . It reacts with Ni (1,5,-cyclooctadiene) 2 in the presence of triethylphosphine (PEt 3) to yield trans -Ni (PEt 3) 2 (C 5 ClF 3 N)Cl .

Molecular Structure Analysis

The molecular formula of this compound is C5Cl2F3N . The average mass is 201.961 Da and the monoisotopic mass is 200.935989 Da .

Chemical Reactions Analysis

3,5-DICHLORO-2,4,6-TRIFLUOROPYRIDINE behaves as a weak chemical base, neutralizing acids in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

Physical and Chemical Properties Analysis

This compound is a clear colorless to pale yellow liquid . It is insoluble in water and denser than water . The melting point is 23-24 °C and the boiling point is 159-160 °C (lit.) .

科学的研究の応用

Synthetic Methodology Development

The synthesis and functionalization of halogenated pyridines, including 3,4-dichloro-2,5,6-trifluoropyridine, have been a focus of research due to their utility as intermediates in pharmaceuticals, agrochemicals, and material science. One study demonstrated the optimization of synthetic technology for related compounds, achieving high yields under mild conditions, showcasing the compound's potential for efficient production and application in various chemical syntheses (Li Sheng-song, 2010).

Nucleophilic Substitution Reactions

Research on polyhalogenated heterocyclic compounds, including this compound, reveals insights into nucleophilic substitution reactions. These studies have shown the selective displacement of halogen atoms and the formation of macrocycles, expanding the versatility of these compounds in organic synthesis (R. Chambers et al., 2001). Additionally, strategies to reroute nucleophilic substitution from the typical positions to more reactive sites on the pyridine ring have been developed, indicating a broad applicability in designing novel compounds (M. Schlosser et al., 2005).

Mechanistic Studies and Advanced Applications

Further studies have explored the mechanism of substitution and hydroxylation processes starting from this compound derivatives. These investigations not only advance the understanding of chemical reactivity but also contribute to the synthesis of compounds with potential biological activity (Mi Zhi-yuan, 2010).

Density Functional Theory (DFT) Studies

DFT calculations and vibrational spectroscopy of compounds similar to this compound have provided detailed insights into their molecular structures and reactivities. Such studies are essential for understanding the fundamental properties of these compounds, aiding in the development of new materials and pharmaceuticals (V. Krishnakumar & R. J. Xavier, 2005).

Safety and Hazards

作用機序

Target of Action

It’s known that fluorinated pyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring .

Mode of Action

It’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Biochemical Pathways

It’s known that fluoropyridines can have a significant impact on various biological applications .

Pharmacokinetics

It’s known that the introduction of fluorine atoms into lead structures is one of the most generally useful chemical modifications in the search for new agricultural products having improved physical, biological, and environmental properties .

Result of Action

It’s known that fluoropyridines can present a special interest as potential imaging agents for various biological applications .

Action Environment

It’s known that the presence of fluorine atoms can significantly influence the properties of the compound .

生化学分析

Biochemical Properties

3,4-Dichloro-2,5,6-trifluoropyridine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The presence of electron-withdrawing chlorine and fluorine atoms on the pyridine ring enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further interact with cellular proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell survival and apoptosis. Additionally, this compound can affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases, which are crucial for cellular defense against oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, particularly enzymes. The compound can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine in synaptic clefts and subsequent overstimulation of cholinergic receptors . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Over time, the degradation products of this compound may exhibit different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro and in vivo studies has shown potential cytotoxic effects, including the induction of apoptosis and necrosis in various cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. Studies have shown that high doses of this compound can cause adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity in animal models. The threshold effects observed in these studies indicate that there is a dose-dependent relationship between the compound and its toxicological outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of reactive intermediates, which may further interact with cellular macromolecules, leading to potential toxic effects. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on the presence of targeting signals or post-translational modifications. The localization of this compound to these compartments can influence its interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

3,4-dichloro-2,5,6-trifluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5Cl2F3N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSXMGSDBLBXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(N=C1F)F)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556650 | |

| Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52026-99-0 | |

| Record name | 3,4-Dichloro-2,5,6-trifluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

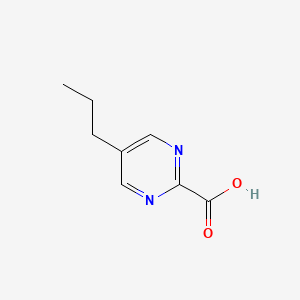

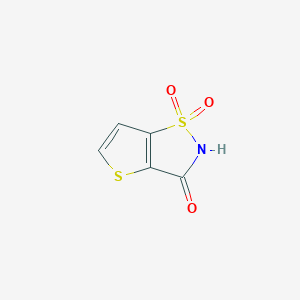

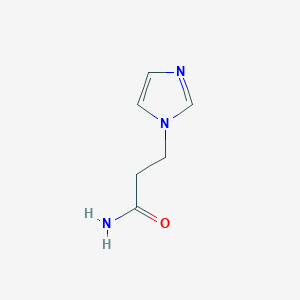

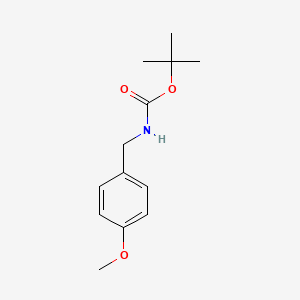

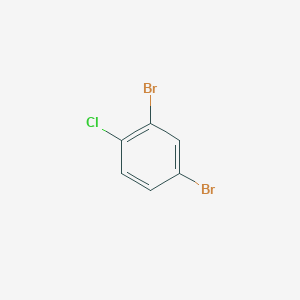

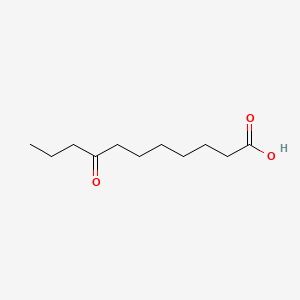

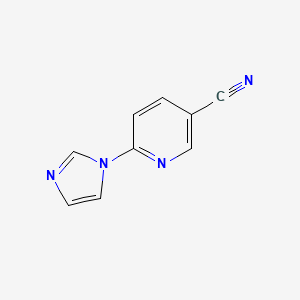

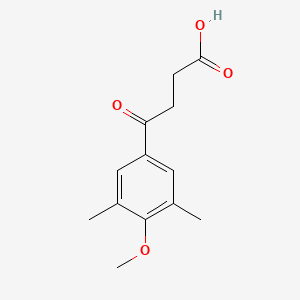

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B1315663.png)

![{4-[(3-Nitropyridin-2-yl)oxy]phenyl}amine](/img/structure/B1315671.png)